Msx-122

Übersicht

Beschreibung

MSX-122 ist ein kleines Molekül, das als partieller Antagonist des C-X-C-Chemokinrezeptors vom Typ 4 (CXCR4) wirkt. Dieser Rezeptor gehört zur Familie der G-Protein-gekoppelten Rezeptoren und ist an verschiedenen physiologischen Prozessen beteiligt, darunter Zellproliferation, Chemotaxis, Migration und Genexpression . This compound hat in präklinischen Studien vielversprechende anti-metastatische und entzündungshemmende Aktivitäten gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die eine Benzylamin-Einheit enthält. Der Syntheseweg umfasst in der Regel die folgenden Schritte :

Bildung des Benzylamin-Kerns: Dieser Schritt beinhaltet die Reaktion von Benzylchlorid mit Ammoniak oder einem Amin, um Benzylamin zu bilden.

Einführung von Pyrimidin-Gruppen: Der Benzylamin-Kern wird dann unter spezifischen Bedingungen mit Pyrimidin-Derivaten umgesetzt, um die Pyrimidin-Gruppen einzuführen.

Reinigung und Charakterisierung: Das Endprodukt wird mit Techniken wie Säulenchromatographie gereinigt und mit spektroskopischen Methoden wie NMR und Massenspektrometrie charakterisiert.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden zur Reinigung eingesetzt, und das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um Konsistenz und Sicherheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung von reduzierten Produkten führen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie :

Arzneimittelentwicklung: This compound wird aufgrund seiner Fähigkeit, die CXCR4/CXCL12-Wechselwirkung zu blockieren, als potenzieller Therapeutikum für verschiedene Krankheiten untersucht.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Antagonisierung des CXCR4-Rezeptors, der an der CXCR4/CXCL12-Signaltransduktionskaskade beteiligt ist . Dieser Signalweg spielt eine entscheidende Rolle bei der Zellmigration, -proliferation und -überlebensfähigkeit. Durch die Blockierung der Wechselwirkung zwischen CXCR4 und seinem Liganden CXCL12 hemmt this compound nachgeschaltete Signalwege, was zu einem reduzierten Tumorwachstum und Metastasierung führt . Die Verbindung beeinflusst auch andere physiologische Prozesse wie Entzündung und Immunantwort .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MSX-122 involves several steps, starting with the preparation of the core structure, which includes a benzylamine moiety. The synthetic route typically involves the following steps :

Formation of the benzylamine core: This step involves the reaction of benzyl chloride with ammonia or an amine to form benzylamine.

Introduction of pyrimidine groups: The benzylamine core is then reacted with pyrimidine derivatives under specific conditions to introduce the pyrimidine groups.

Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

MSX-122 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Anti-Metastatic Properties

MSX-122 has been extensively studied for its anti-metastatic effects across multiple cancer types. In various murine models, it has demonstrated the ability to significantly reduce metastasis in breast cancer, head and neck cancer, and uveal melanoma. For instance, in a study involving the injection of MDA-MB-231 cells into mice, those treated with this compound exhibited a marked reduction in lung metastases compared to untreated controls .

Combination Therapy

The compound has also shown promise when used in combination with conventional chemotherapy agents. In experiments involving A549 human lung adenocarcinoma cells implanted in nude mice, this compound was tested alone and in combination with paclitaxel. The results indicated that the combination therapy yielded superior anti-tumor effects compared to either treatment alone .

Mechanism of Action

this compound inhibits the CXCR4/CXCL12 interaction, which is critical for tumor cell survival and metastasis. By blocking this signaling pathway, this compound not only reduces tumor growth but also enhances the efficacy of existing chemotherapy treatments .

Inflammatory Diseases

Research has evaluated this compound's therapeutic potential in various inflammation models. In studies involving experimental colitis and lung fibrosis induced by bleomycin, this compound demonstrated significant anti-inflammatory effects. The compound reduced inflammation markers and improved overall outcomes in these models .

HIV Research

This compound has been investigated for its role in HIV treatment due to its ability to block CXCR4, which is utilized by T-tropic strains of HIV for entry into host cells. Studies indicate that this compound can inhibit HIV replication by preventing the virus from utilizing the CXCR4 receptor, thus offering a potential therapeutic avenue for HIV-positive patients .

Case Studies and Experimental Findings

Wirkmechanismus

MSX-122 exerts its effects by antagonizing the CXCR4 receptor, which is involved in the CXCR4/CXCL12 signaling pathway . This pathway plays a crucial role in cell migration, proliferation, and survival. By blocking the interaction between CXCR4 and its ligand CXCL12, this compound inhibits downstream signaling pathways, leading to reduced tumor growth and metastasis . The compound also affects other physiological processes, such as inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mehrere Verbindungen ähneln MSX-122 hinsichtlich ihres Wirkmechanismus und ihres therapeutischen Potenzials :

Plerixafor (AMD3100): Ein CXCR4-Antagonist, der zur Mobilisierung hämatopoetischer Stammzellen verwendet wird.

BKT140: Ein weiterer CXCR4-Antagonist mit Antikrebs-Eigenschaften.

TG-0054: Ein CXCR4-Antagonist, der auf sein Potenzial in der Krebstherapie untersucht wird.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner partiellen antagonistischen Aktivität, die es ihm ermöglicht, die CXCR4/CXCL12-Wechselwirkung zu blockieren, ohne Stammzellen zu mobilisieren . Diese Eigenschaft macht es besonders nützlich in der Krebstherapie, da es das Tumorwachstum und die Metastasierung hemmen kann, ohne die normale Stammzellfunktion zu beeinträchtigen .

Biologische Aktivität

MSX-122 is a novel small molecule that acts as a partial antagonist of the C-X-C motif chemokine receptor 4 (CXCR4). This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly metastatic cancers and inflammatory conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Overview of CXCR4 and this compound

CXCR4 is a G-protein-coupled receptor that plays a critical role in numerous physiological processes, including cell migration, proliferation, and survival. It is notably involved in the progression of several cancers, making it a significant target for therapeutic intervention. This compound is distinguished from other CXCR4 antagonists due to its non-peptide structure and oral bioavailability, which enhances its potential for clinical use .

This compound inhibits the binding of its natural ligand, stromal-derived factor-1 (SDF-1), to CXCR4. This blockade disrupts various intracellular signaling pathways that are crucial for tumor cell survival and metastasis. The unique profile of this compound allows it to avoid mobilizing stem cells, which is a common drawback associated with other CXCR4 antagonists .

In Vitro Activity

In vitro studies have demonstrated that this compound effectively inhibits CXCR4-mediated functions such as cell invasion and cAMP modulation. The compound has shown subnanomolar potency in various assays:

| Assay Type | EC50 (nM) |

|---|---|

| Competitive Binding | 0.3 |

| Matrigel Invasion | 5.2 |

| cAMP Modulation | 1.2 |

These results indicate that this compound can significantly block the invasive capabilities of cancer cells expressing CXCR4 .

In Vivo Efficacy

Multiple animal models have been utilized to assess the therapeutic efficacy of this compound:

- Breast Cancer Metastasis : In a model using MDA-MB-231 cells, this compound treatment resulted in a significant reduction in lung metastases compared to untreated controls (average area of micrometastases: 13% vs. 47.5%) .

- Inflammation Models : In models of experimental colitis and bleomycin-induced lung fibrosis, this compound treatment led to reduced inflammatory cell infiltration and decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Other Cancer Models : The anti-metastatic effects were confirmed in head and neck cancer models, demonstrating the broad applicability of this compound across different cancer types .

Case Studies

A notable case study involved the use of this compound in a murine model for bleomycin-induced lung fibrosis. Mice treated with this compound exhibited no signs of fibrosis, contrasting sharply with control mice that showed significant collagen deposition . This finding underscores the compound's potential not only in oncology but also in treating fibrotic diseases.

Eigenschaften

IUPAC Name |

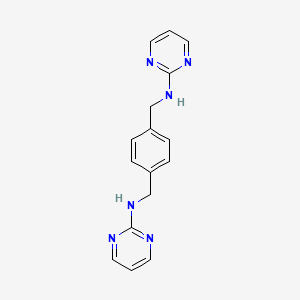

N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZXYRKDDXKDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897657-95-3 | |

| Record name | MSX-122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897657953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MSX-122 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MSX-122 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69D634Q702 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MSX-122 acts as a partial antagonist of the chemokine receptor CXCR4. [, ] This means it binds to CXCR4 and blocks the binding of its natural ligand, CXCL12 (also known as SDF-1). [, ] This interaction disrupts downstream signaling pathways involved in various cellular processes, including cell survival, proliferation, chemotaxis, migration, and angiogenesis. []

A: The CXCL12/CXCR4 axis plays a crucial role in cancer metastasis, tumor angiogenesis, and inflammatory diseases like pulmonary fibrosis. [, , ] By antagonizing CXCR4, this compound aims to inhibit these processes. For example, in mouse models of lung cancer, this compound demonstrated antitumor effects, both as a single agent and in combination with the chemotherapeutic agent paclitaxel. [] Moreover, this compound showed promising results in preclinical models of radiation-induced pulmonary fibrosis, significantly reducing fibrosis development compared to another CXCR4 antagonist, AMD3100. [, ]

A: Unlike other CXCR4 antagonists, this compound is a partial antagonist with a unique pharmacological profile. [] Notably, this compound does not induce significant stem cell mobilization, a common side effect observed with other CXCR4 antagonists like AMD3100 (Plerixafor). [, ] This characteristic makes this compound potentially safer for long-term use in chronic diseases. []

A: this compound, chemically known as N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine, is a substituted benzylamine. [, , ] It can be synthesized in a single chemical step using a reductive amination reaction. [] Further details on the molecular formula, weight, and spectroscopic data are not explicitly provided in the given research papers.

A: this compound is orally bioavailable and well-tolerated in preclinical studies using mice, rats, and monkeys. [, ] Studies in monkeys have shown that this compound induces transient leukocytosis, a pharmacodynamic effect expected from CXCR4 antagonism. [] The drug exhibits good plasma exposure after oral administration, suitable for once-daily dosing in monkeys. []

A: While preclinical data for this compound appears promising, further research is needed to determine its efficacy and safety profile in humans. Clinical trials are currently underway to evaluate its potential in treating solid tumors. [] Further investigation is also needed to fully elucidate its mechanism of action, potential off-target effects, and optimal dosing strategies for different disease indications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.